Platinum, tris(triethylphosphine)-
Description
Properties
CAS No. |
39045-37-9 |
|---|---|
Molecular Formula |
C18H45P3Pt |
Molecular Weight |
549.6 g/mol |
IUPAC Name |
platinum;triethylphosphane |
InChI |
InChI=1S/3C6H15P.Pt/c3*1-4-7(5-2)6-3;/h3*4-6H2,1-3H3; |
InChI Key |
BWCJRZHVPWFFBH-UHFFFAOYSA-N |
Canonical SMILES |
CCP(CC)CC.CCP(CC)CC.CCP(CC)CC.[Pt] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, tris(triethylphosphine)- typically involves the reduction of a platinum(II) precursor in the presence of triethylphosphine. One common method starts with potassium tetrachloroplatinate(II) (K₂[PtCl₄]). The reduction is carried out using an alkaline ethanol solution, which facilitates the formation of the desired platinum(0) complex. The reaction can be summarized as follows:
[ \text{K}_2[\text{PtCl}_4] + 3\text{PEt}_3 + 2\text{KOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{Pt(PEt}_3)_3 + 4\text{KCl} + \text{CH}_3\text{CHO} + 2\text{H}_2\text{O} ]
This reaction proceeds in two steps: first, the formation of a platinum(II) complex, and second, its reduction to the platinum(0) state .
Industrial Production Methods
Industrial production methods for Platinum, tris(triethylphosphine)- are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Platinum, tris(triethylphosphine)- undergoes various types of chemical reactions, including:
Oxidation: The compound can react with oxidizing agents to form platinum(II) derivatives.
Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of new platinum complexes.
Addition: The compound can add to unsaturated organic molecules, forming new organometallic compounds.
Common Reagents and Conditions
Oxidizing Agents: Chlorine (Cl₂) and oxygen (O₂) are common oxidizing agents used in reactions with Platinum, tris(triethylphosphine)-.
Substitution Reagents: Various phosphines and other ligands can be used to substitute the triethylphosphine ligands.
Addition Reagents: Unsaturated organic molecules such as alkenes and alkynes are commonly used in addition reactions.
Major Products
The major products formed from these reactions include platinum(II) complexes, substituted platinum-phosphine complexes, and organometallic compounds with new carbon-platinum bonds .
Scientific Research Applications
Platinum, tris(triethylphosphine)- has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Materials Science: The compound is used in the synthesis of advanced materials, including conductive polymers and nanomaterials.
Medicine: Platinum complexes are studied for their potential anticancer properties.
Mechanism of Action
The mechanism of action of Platinum, tris(triethylphosphine)- involves its ability to coordinate with various substrates, facilitating chemical transformations. In catalysis, the platinum center acts as a Lewis acid, activating substrates for subsequent reactions. In biological systems, the compound can interact with DNA and proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ligand Effects on Structure and Reactivity
- Steric and Electronic Differences : PEt₃ ligands are less bulky than triphenylphosphine (PPh₃), allowing higher reactivity in catalytic cycles (e.g., hydrogenation) . Conversely, fluorinated phosphines (e.g., PF₃C₆H₄) improve thermal stability due to stronger Pt-P bonding .
- Cytotoxicity : Gold(I) complexes with PEt₃ ligands (e.g., Au(pben)(PEt₃)) exhibit significantly lower IC₅₀ values (1.6 µM) than platinum analogs, attributed to Au’s stronger thioredoxin reductase inhibition .
Thermal and Mesophase Stability
Q & A
Q. Table 1. Comparative IC₅₀ Values (μM) for Platinum Complexes
| Complex | HeLa | MCF-7 | A549 | HTC15 |
|---|---|---|---|---|
| Cisplatin | 12.3 | 15.6 | 18.9 | 22.4 |
| [Pt(Et₃P)₂L₂]Cl₂ | 4.7 | 5.2 | 6.8 | 8.1 |
| Data from Jomaa et al. (2017) . |
Q. How can computational modeling predict the catalytic behavior of tris(triethylphosphine)platinum complexes in hydrodesulfurization (HDS) reactions?
- Methodological Answer :
- DFT Calculations : Model the reaction pathway for HDS of dibenzothiophene (DBT) using Gaussian or ORCA software. Key steps include:
- Adsorption of DBT onto the Pt center.
- Cleavage of C-S bonds via σ-complex intermediates .
- Kinetic Isotope Effects (KIE) : Compare calculated activation energies (ΔG‡) with experimental KIE data to validate mechanistic hypotheses .
Q. What approaches address conflicting NMR spectral data when confirming the geometry (cis vs. trans) of tris(triethylphosphine)platinum complexes?
- Methodological Answer :
- 2D NMR Techniques : Use HSQC or NOESY to correlate ³¹P-¹H couplings and identify spatial proximity of ligands .
- X-ray Crystallography : Resolve ambiguities by determining crystal structures. Pt-P bond lengths (2.25–2.35 Å for cis; 2.40–2.50 Å for trans) are diagnostic .
- Variable-Temperature NMR : Monitor coalescence of split signals to assess dynamic isomerization processes .
Guidance for Experimental Design & Data Analysis
- Reproducibility : Document reaction conditions (e.g., glovebox O₂ levels <1 ppm) and characterize all intermediates to ensure reproducibility .
- Ethical Compliance : Follow institutional guidelines for cytotoxic compound handling and disposal .
- Data Sharing : Deposit crystallographic data in repositories (e.g., CCDC) and cite FAIR principles for interoperability .
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